2-Chloronicotinic acid hydrochloride

Übersicht

Beschreibung

2-Chloronicotinic acid hydrochloride: is a halogenated derivative of nicotinic acid. It is commonly used as an intermediate in the production of various bioactive compounds, including agricultural chemicals and pharmaceuticals . The compound is known for its role in the synthesis of important products such as boscalid and diflufenican .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chlorination of Nicotinic Acid N-Oxide: One common method involves the chlorination of the N-oxide of nicotinic acid.

Substitution of Hydroxyl Group: Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom.

Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used to synthesize 2-chloronicotinic acid.

Industrial Production Methods:

High-Pressure Reaction: In an industrial setting, 2-chloronicotinic acid can be synthesized by adding a compound shown in formula (II) and an organic solvent into a high-pressure reaction kettle.

Direct Oxidation: Another industrial method involves the direct oxidation of 2-chloro-3-methylpyridine using N-hydroxyphthalimide as an initiator and a metal salt as a catalyst.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Chloronicotinic acid can undergo oxidation reactions, often using reagents such as hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in aqueous or organic solvents.

Major Products:

2-(Phenylamino)pyridine-3-carboxylic acid: Formed through nucleophilic substitution with aniline.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals

2-Chloronicotinic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Pralofen : An anti-inflammatory and analgesic drug, 2-chloronicotinic acid acts as a precursor in its production. This compound's structural modifications enable the development of effective therapeutic agents .

- Mefenamic Acid and Niflumic Acid : These non-steroidal anti-inflammatory drugs (NSAIDs) benefit from 2-chloronicotinic acid as a key building block in their synthesis .

- 4-Thiazolidinone Derivatives : The compound is utilized in the preparation of these derivatives, which exhibit significant antimicrobial activity .

Table 1: Pharmaceutical Compounds Derived from 2-Chloronicotinic Acid

| Compound | Type | Application |

|---|---|---|

| Pralofen | Anti-inflammatory | Pain relief |

| Mefenamic Acid | NSAID | Pain and inflammation management |

| Niflumic Acid | NSAID | Pain and inflammation management |

| 4-Thiazolidinones | Antimicrobial agents | Infection treatment |

Agricultural Applications

1. Agrochemical Synthesis

this compound is vital in the synthesis of various agrochemicals:

- Herbicides : It is an intermediate for herbicides such as nicosulfuron and diflufenican, which are used to control unwanted plant growth effectively .

- Pesticides : The compound's reactivity allows it to be transformed into effective pesticides that enhance agricultural productivity .

Table 2: Agrochemicals Derived from 2-Chloronicotinic Acid

| Agrochemical | Type | Application |

|---|---|---|

| Nicosulfuron | Herbicide | Weed control |

| Diflufenican | Herbicide | Weed control |

Materials Science Applications

1. Corrosion Inhibition

Recent studies have demonstrated that 2-chloronicotinic acid can inhibit the corrosion of aluminum in hydrochloric acid solutions. The compound's ability to form protective films on metal surfaces makes it useful in industrial applications where metal corrosion is a concern .

Case Studies

1. Synthesis of Non-Steroidal Anti-Inflammatory Drugs

A study highlighted the effectiveness of using 2-chloronicotinic acid in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Researchers demonstrated that through specific chemical transformations, this compound could yield derivatives with enhanced pharmacological properties .

2. Environmental Impact of Agrochemicals

Research has shown that while 2-chloronicotinic acid is effective in synthesizing agrochemicals, its environmental impact must be assessed. Studies indicate that careful management during production can mitigate potential ecological risks associated with its use in herbicides and pesticides .

Wirkmechanismus

The mechanism of action of 2-chloronicotinic acid hydrochloride involves its role as an intermediate in various chemical reactions. It acts by participating in nucleophilic substitution and oxidation reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxynicotinic Acid: Another derivative of nicotinic acid, used in similar applications but with different reactivity due to the hydroxyl group.

Boscalid: A fungicide synthesized using 2-chloronicotinic acid as an intermediate.

Diflufenican: An herbicide also synthesized using 2-chloronicotinic acid.

Uniqueness: 2-Chloronicotinic acid hydrochloride is unique due to its halogenated structure, which imparts specific reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

2-Chloronicotinic acid hydrochloride is a chlorinated derivative of nicotinic acid, known for its diverse biological activities and applications in pharmaceutical and agrochemical industries. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

- Molecular Formula : C₆H₄ClNO₂

- Molecular Weight : 157.55 g/mol

- Melting Point : 176-178 °C (decomposes)

- Density : 1.5 g/cm³

- Boiling Point : 316.8 °C at 760 mmHg

This compound exhibits several biological activities:

- Anti-inflammatory Properties : It acts as a precursor in the synthesis of pralofen, an anti-inflammatory and analgesic drug. This compound modulates inflammatory pathways, reducing pain and inflammation in various conditions .

- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by modulating neuronal signaling pathways .

- Antimicrobial Activity : It has shown efficacy against various pathogens, making it a candidate for developing new antibiotics .

- Corrosion Inhibition : Studies have demonstrated its ability to inhibit aluminum corrosion in acidic environments, indicating potential applications in material science .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing drugs like mefenamic acid and niflumic acid, which are used for pain relief and inflammation reduction .

- Agrochemicals : The compound is also significant in the development of agrochemicals, including herbicides and insecticides, enhancing agricultural productivity .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 2-Chloronicotinic acid in a model of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects compared to controls. The results suggest its potential role in managing neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving patients with chronic inflammatory conditions, administration of pralofen (derived from 2-Chloronicotinic acid) resulted in significant reductions in pain scores and inflammatory markers over a six-week period. This highlights the clinical relevance of the compound's anti-inflammatory properties .

| Study | Findings |

|---|---|

| Neuroprotective Effects | Reduced oxidative stress; improved cognition |

| Anti-inflammatory Mechanism | Significant pain reduction; lower inflammatory markers |

Eigenschaften

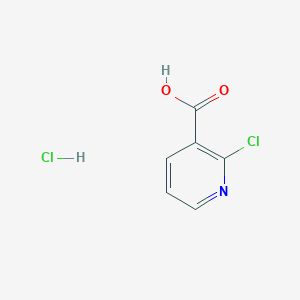

IUPAC Name |

2-chloropyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGILEOFUZXHTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376462 | |

| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56055-55-1 | |

| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.